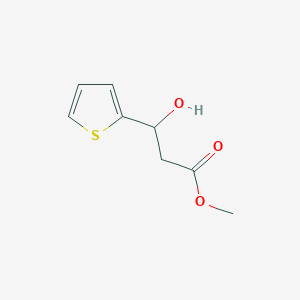

Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate

Description

Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate is a β-hydroxy ester featuring a thiophene ring substituted at the 2-position. This compound is of interest in organic synthesis due to its bifunctional nature (ester and hydroxyl groups), which enables diverse reactivity, including acetylation, oxidation, and participation in multicomponent reactions.

Properties

Molecular Formula |

C8H10O3S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

methyl 3-hydroxy-3-thiophen-2-ylpropanoate |

InChI |

InChI=1S/C8H10O3S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6,9H,5H2,1H3 |

InChI Key |

XBODDYRBEWWVIW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C1=CC=CS1)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate

General Synthetic Strategy

The synthesis of this compound generally involves the formation of a β-hydroxy ester with a thiophene substituent at the β-position. Two main approaches are commonly reported:

Chemical Synthesis via Cross-Coupling and Aldol-Type Reactions

One prominent method involves the cross-coupling of thiophene-substituted aldehydes with α-ketoesters or pyruvate derivatives, followed by reduction or functional group manipulation to yield the hydroxy ester.

Organocatalytic Cross-Coupling with Ethyl Pyruvate

- A typical procedure uses a triazolium precatalyst and potassium carbonate (K2CO3) base in dry tetrahydrofuran (THF) under nitrogen atmosphere.

- Ethyl pyruvate is reacted with 2-thiophenecarboxaldehyde at 40 °C for 20 hours.

- The reaction yields α-hydroxy-β-ketoesters, which can be further reduced to the β-hydroxy esters.

- Purification is performed by column chromatography.

This method is adaptable to methyl esters by substituting ethyl pyruvate with methyl pyruvate analogs.

Representative Reaction Conditions and Yields

| Component | Amount | Conditions | Outcome |

|---|---|---|---|

| K2CO3 | 10 mol% | Heated to 650 °C briefly, then cooled under N2 | Catalyst base activation |

| Triazolium precatalyst | 5 mol% | Dried under vacuum | Organocatalyst |

| Methyl pyruvate (or ethyl) | 1 equiv (0.5 mmol scale) | 40 °C, 20 h, N2 atmosphere | Formation of α-hydroxy-β-ketoester intermediate |

| 2-Thiophenecarboxaldehyde | 1 equiv | Aldehyde partner |

Note: The hydroxy group is introduced via nucleophilic addition to the ketoester, and the thiophene ring is incorporated via the aldehyde substrate.

Biocatalytic Reduction of Keto Precursors

An alternative and highly enantioselective method involves the enzymatic reduction of methyl 3-oxo-3-(thiophen-2-yl)propanoate to the corresponding hydroxy ester.

- Ketoreductases (KREDs), such as the ChKRED15 mutant enzyme, catalyze the reduction of the keto group to the hydroxy group with high stereospecificity.

- The process is coupled with a cofactor recycling system (e.g., NADH regeneration) to achieve complete conversion.

- The reaction proceeds under mild conditions, often aqueous buffer at ambient temperature.

- This biocatalytic route offers advantages in terms of green chemistry, selectivity, and scalability.

Example Biocatalytic Reaction Parameters

| Parameter | Details |

|---|---|

| Substrate | Methyl 3-oxo-3-(thiophen-2-yl)propanoate |

| Enzyme | Ketoreductase ChKRED15 mutant |

| Cofactor | NADH or NADPH with recycling system |

| Temperature | Ambient (~25 °C) |

| Reaction Time | Complete conversion within 6 hours |

| Solvent | Aqueous buffer |

Analytical Data and Characterization

The synthesized this compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence of hydroxy, ester, and thiophene moieties.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and formula.

- Melting Point Determination : For solid samples, to assess purity.

- Chiral HPLC or Enantiomeric Excess (ee) Analysis : For biocatalytic routes to determine stereoselectivity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Organocatalytic Cross-Coupling | Triazolium catalyst, K2CO3, methyl pyruvate, 2-thiophenecarboxaldehyde, THF, 40 °C, 20 h | Straightforward, scalable, moderate yields | Requires careful handling of catalysts and inert atmosphere |

| Biocatalytic Reduction | Ketoreductase ChKRED15, NADH recycling, aqueous buffer, ambient temperature | High enantioselectivity, mild conditions, green chemistry | Enzyme availability, cost, substrate specificity |

| Photocatalytic Hydroxyalkoxycarbonylation | Ir(ppy)3, Zn(OTf)2, blue LED irradiation, acetone, water | Mild, selective, novel approach | Requires photochemical setup, optimization needed for methyl ester |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine under acidic conditions.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted thiophene derivatives .

Scientific Research Applications

Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-3-(thiophen-2-yl)propanoate involves its interaction with various molecular targets. In bioreduction reactions, the compound acts as a substrate for enzymes like ketoreductases, which catalyze the reduction of the carbonyl group to a hydroxyl group. This process is highly enantioselective, leading to the formation of specific enantiomers with high purity .

Comparison with Similar Compounds

Structural Analogues: Substitution Patterns and Functional Groups

Keto Derivatives

- Methyl 3-oxo-3-(thiophen-2-yl)propanoate (S10) Structure: Replaces the hydroxyl group with a keto moiety. Synthesis: Prepared via method C (general protocol for alkylidene β-ketoesters) . Reactivity: The keto group facilitates cyclization and spiro-fused/bridged structure formation, unlike the hydroxyl group in the target compound . Applications: Intermediate in synthesizing complex heterocycles.

Thiophene Esters with Varying Substituents

- Methyl 3-(thiophen-2-yl)propanoate (CAS 16862-05-8) Structure: Lacks the hydroxyl group at the β-position. Properties: Molecular formula C₈H₁₀O₂S (vs. C₈H₁₀O₃S for the target compound). Applications: Used in fragrance and electronic materials due to its simple ester structure .

- Methyl 2-(thiophen-3-yl)propanoate (CAS 147632-29-9) Structure: Thiophene substituted at the 3-position instead of 2. Stereoelectronic Effects: Altered regiochemistry impacts conjugation and reactivity compared to the 2-substituted analog .

Propynyl-Substituted Derivatives

- Methyl 3-(5-(prop-1-yn-1-yl)thiophen-2-yl)propanoate Structure: Propynyl group at the thiophene 5-position. Natural Source: Isolated from Artemisia absinthium root essential oil. Biosynthetic Relevance: Structurally related to dehydromatricaria ester, suggesting ecological roles in plant defense .

Physicochemical Properties

Table 1: Key Physical and Spectroscopic Data

Biological Activity

Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This article explores its biochemical properties, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.

1. Chemical Structure and Properties

This compound is characterized by a thiophene ring and a hydroxyl functional group, which contribute to its unique reactivity and biological activity. The compound can be synthesized through various methods, including bioreduction processes involving microbial systems.

| Property | Description |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 198.25 g/mol |

| Functional Groups | Hydroxyl (-OH), Ester (-COO-), Thiophene ring |

2.1 Antidepressant Effects

One of the most significant applications of this compound is its role as an intermediate in the synthesis of duloxetine, a widely used antidepressant. Duloxetine is effective in treating major depressive disorder and generalized anxiety disorder by inhibiting the reuptake of serotonin and norepinephrine in the brain .

2.2 Anti-inflammatory and Antimicrobial Properties

Thiophene derivatives, including this compound, exhibit a range of therapeutic properties:

- Anti-inflammatory : The compound may modulate inflammatory pathways, reducing symptoms associated with chronic inflammation.

- Antimicrobial : Preliminary studies suggest potential efficacy against various bacterial strains, making it a candidate for further research in antimicrobial therapy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

3.1 Enzymatic Interactions

The compound engages in π-π interactions with aromatic amino acids in proteins due to the presence of the thiophene ring. This interaction can modulate enzyme activities, influencing metabolic pathways relevant to its therapeutic effects.

3.2 Bioreduction Pathway

This compound undergoes bioreduction by microorganisms such as Rhodotorula glutinis, resulting in the formation of (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide. This metabolic conversion is critical for enhancing its pharmacological properties.

4. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

4.1 Study on Antidepressant Activity

A study published in Chemical Communications demonstrated that derivatives of this compound showed significant antidepressant-like effects in animal models. The results indicated that these compounds could effectively increase serotonin levels in the brain, supporting their potential as antidepressants .

4.2 Antimicrobial Efficacy

Research conducted on thiophene derivatives indicated that this compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell lysis .

5. Conclusion

This compound represents a promising compound with diverse biological activities, particularly in the fields of psychiatry and infectious disease treatment. Its role as an intermediate in synthesizing duloxetine underscores its significance in pharmacology. Further research is warranted to explore its full therapeutic potential and elucidate its mechanisms of action.

Q & A

Q. What are the primary synthetic routes for Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate, and how are reaction conditions optimized?

The compound is synthesized via esterification of 3-hydroxy-3-(thiophen-2-yl)propanoic acid with methanol, catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux. Continuous flow reactors are employed industrially to enhance efficiency and yield . Enzymatic methods using Rhodotorula glutinis are also reported for stereoselective reduction, where temperature (25–30°C) and substrate concentration (0.5–1.0 M) are critical for optimal enantiomeric excess (>95%) .

Q. How is this compound characterized spectroscopically?

Key techniques include:

Q. What are the compound’s primary applications in medicinal chemistry?

It serves as a chiral intermediate in synthesizing (S)-duloxetine, an antidepressant, via bioreduction pathways. The thiophene moiety enhances π-π interactions with biological targets, while the hydroxyl group facilitates hydrogen bonding in enzyme active sites .

Advanced Research Questions

Q. How do electronic effects of the thiophene ring influence the compound’s reactivity in nucleophilic substitutions?

The sulfur atom in the thiophene ring donates electron density via resonance, reducing electrophilicity at the adjacent carbonyl carbon. Comparative studies with pyridine analogs (e.g., Methyl 3-oxo-3-(pyridin-2-yl)propanoate) show slower nucleophilic attack due to weaker electron-withdrawing effects . Computational DFT studies (e.g., B3LYP/6-31G*) quantify charge distribution, aiding in predicting regioselectivity .

Q. What strategies resolve contradictions in stereoselectivity data during enzymatic reduction?

Discrepancies in enantiomeric excess (e.g., 85% vs. 95% ee) arise from variations in microbial strain activity or substrate purity. Methodological solutions include:

- Precision Fermentation : Controlled pH (6.5–7.0) and dissolved oxygen levels.

- HPLC-MS Monitoring : Real-time tracking of intermediate conversion.

- Directed Evolution : Engineering R. glutinis for enhanced stereospecificity .

Q. How does the compound’s stability under acidic/basic conditions impact derivatization?

The ester group is labile under strong bases (e.g., NaOH > 1 M), leading to hydrolysis. Stability studies in buffered solutions (pH 2–10) reveal optimal derivatization at pH 4–6, minimizing degradation. For acid-catalyzed reactions (e.g., etherification), mild Lewis acids (ZnCl₂) are preferred over Brønsted acids to preserve integrity .

Q. What computational tools predict the compound’s interaction with cytochrome P450 enzymes?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding affinities to CYP2D6 and CYP3A4. Key parameters include:

- Binding Energy : ≤−6.5 kcal/mol suggests strong inhibition.

- Hydrogen Bonds : Between the hydroxyl group and heme iron. Validation via in vitro assays (e.g., fluorogenic substrates) confirms predictive accuracy .

Methodological Comparisons

Q. What are the advantages of enzymatic vs. chemical synthesis for stereoisomer production?

| Parameter | Enzymatic | Chemical |

|---|---|---|

| Stereoselectivity | High (≥95% ee) | Moderate (70–85% ee) |

| Yield | 60–75% | 80–90% |

| Scalability | Limited by microbial growth | High (flow reactors) |

Q. How do spectroscopic methods differ in detecting trace impurities?

- GC-MS : Identifies volatile byproducts (e.g., methyl thiophene derivatives) with LOD ≤ 0.1%.

- HPLC-UV/ELSD : Detects non-volatile impurities (e.g., unreacted acid) at 0.05% sensitivity.

- NMR (¹⁹F or ¹H) : Requires isotopic labeling for quantification but provides structural clarity .

Safety and Handling

Q. What PPE and engineering controls are recommended for lab-scale handling?

- Respiratory : OV/AG/P99 respirators for aerosol protection.

- Gloves : Nitrile (≥0.11 mm thickness) to prevent permeation.

- Ventilation : Fume hoods with ≥100 ft/min face velocity.

Avoid drainage contamination due to potential ecotoxicity .

Data Reproducibility

Q. How can researchers address batch-to-batch variability in biological activity assays?

- Standardized Protocols : Fixed cell lines (e.g., HEK293 for receptor studies) and ATP-based viability assays.

- QC Metrics : Purity ≥98% (HPLC), residual solvent ≤0.1% (GC).

- Blinded Replication : Independent validation across labs reduces bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.